molecular formula C6H12N2O2 B8485589 (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide

(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide

Katalognummer: B8485589
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: LMJONZJLHWGHAU-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide is a chiral compound with significant importance in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly β-lactamase inhibitors. The compound’s unique stereochemistry contributes to its biological activity and its ability to interact with specific molecular targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This is followed by reactions with 2-haloacetate and an N-protecting agent under basic conditions to form an intermediate compound. The intermediate then undergoes intramolecular condensation under the action of a strong base to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as β-lactamases. The compound inhibits these enzymes by forming a covalent and reversible bond, thereby preventing the degradation of β-lactam antibiotics. This action enhances the efficacy of antibiotics against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide stands out due to its specific stereochemistry, which imparts unique biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of new therapeutic agents.

Eigenschaften

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

(2S,5R)-5-aminooxane-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1

InChI-Schlüssel

LMJONZJLHWGHAU-UHNVWZDZSA-N

Isomerische SMILES

C1C[C@H](OC[C@@H]1N)C(=O)N

Kanonische SMILES

C1CC(OCC1N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.